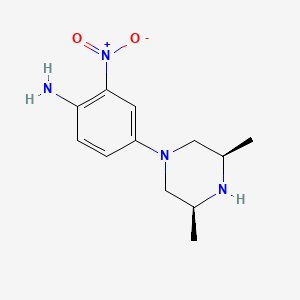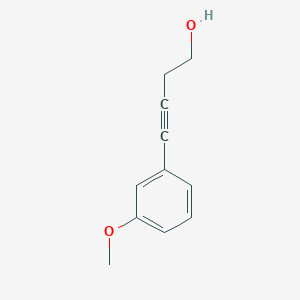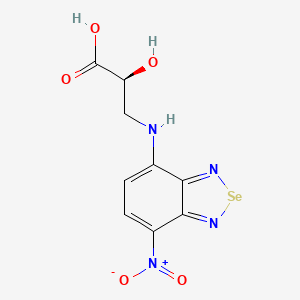
SCOTfluor lactic acid probe 510
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SCOTfluor lactic acid probe 510 is a red fluorescent probe used for imaging lactic acid metabolism in vivo. It is particularly suitable for applications such as flow cytometry and super-resolution microscopy. The compound has excitation and emission maxima at 485 nm and 605 nm, respectively .
準備方法
Synthetic Routes and Reaction Conditions
SCOTfluor lactic acid probe 510 is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the lactic acid structure. The chemical name of the compound is (2S)-2-Hydroxy-3-[(7-nitro-2,1,3-benzoselenadiazol-4-yl)amino]propanoic acid . The synthesis typically involves the reaction of lactic acid with 7-nitro-2,1,3-benzoselenadiazole under specific conditions to form the desired fluorescent probe.
Industrial Production Methods
化学反応の分析
Types of Reactions
SCOTfluor lactic acid probe 510 primarily undergoes substitution reactions, where the fluorescent moiety is introduced into the lactic acid structure. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as lactic acid and 7-nitro-2,1,3-benzoselenadiazole. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent probe itself, which is used for imaging lactic acid metabolism in various biological systems .
科学的研究の応用
SCOTfluor lactic acid probe 510 has a wide range of scientific research applications, including:
作用機序
SCOTfluor lactic acid probe 510 exerts its effects by binding to lactic acid molecules and emitting fluorescence upon excitation. The fluorescent signal can be detected and quantified using techniques such as flow cytometry and microscopy. The molecular targets of the probe are the lactic acid molecules, and the pathways involved include the metabolic pathways of lactic acid in biological systems .
類似化合物との比較
Similar Compounds
SCOTfluor 510, fluoro: A precursor that, upon reaction with amine groups, can be used for the synthesis of various fluorescent probes, including those for lactic acid.
Uniqueness
This compound is unique due to its specific excitation and emission maxima, making it particularly suitable for imaging lactic acid metabolism in vivo. Its ability to be used in flow cytometry and super-resolution microscopy further enhances its utility in scientific research .
特性
分子式 |
C9H8N4O5Se |
|---|---|
分子量 |
331.15 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1 |
InChIキー |
HQRYGRFCRSBEJR-LURJTMIESA-N |
異性体SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O |
正規SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



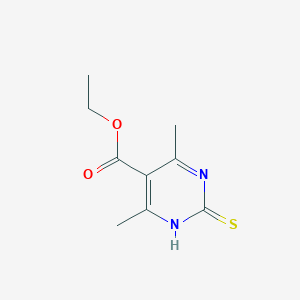
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
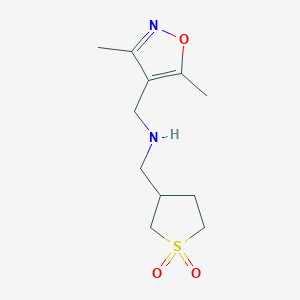
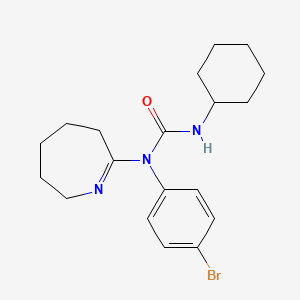
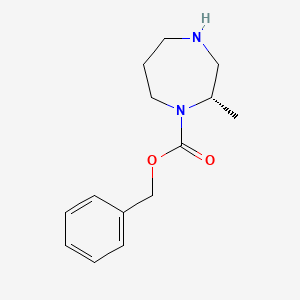
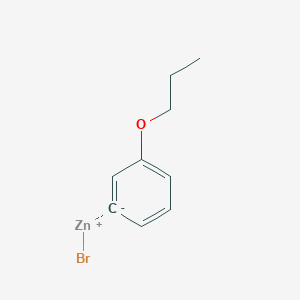
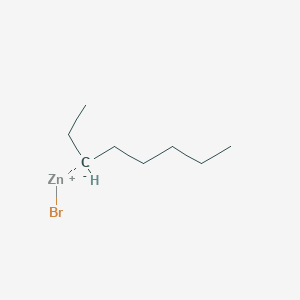

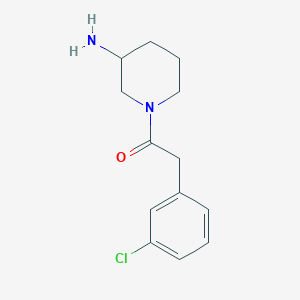
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
